molecular formula C29H36O4 B1161499 ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid CAS No. 79406-10-3

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Cat. No.: B1161499
CAS No.: 79406-10-3
M. Wt: 448.6 g/mol
InChI Key:
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Description

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a natural product found in Sphagneticola trilobata with data available.

Scientific Research Applications

Proliferative Activity on Lymphocytes

ent-Kaurenoic acid derivatives, including compounds similar to ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, have been studied for their ability to stimulate lymphocyte proliferation. For example, compounds from Mikania hirsutissima showed significant activity in enhancing the proliferation of peripheral blood mononuclear cells (hPBMC) (Ohkoshi, Kamo, Makino, & Fujimoto, 2004).

Cytotoxic Activity

Research on ent-Kaurenoic acid derivatives has also focused on their cytotoxic properties. For instance, studies have shown that these compounds exhibit cytotoxic activities against human hepatocellular carcinoma HepG2 cells, with varying levels of effectiveness (Wu, Zhang, Yang, Chen, Jiang, Jiang, Li, Li, & Wang, 2016).

Bacteriolytic Effects

ent-Kaurenoic acid derivatives, including ent-16-Kauren-19-oic acid, have demonstrated potent activity against gram-positive bacteria. These compounds have been observed to act as respiratory chain uncouplers in bacteria, leading to bacterial lysis (Torres-Bustos, Farias, Urzúa, Mendoza, & Wilkens, 2009).

Inhibition of Na+, K+-ATPase Activity

The diterpene, (-)-ent-kaur-16-en-19-oic acid, has been identified as an inhibitor of Na+, K+-ATPase, a key enzyme in maintaining the electrochemical gradient across cell membranes. This compound exhibits significant inhibition, suggesting potential therapeutic applications (Ngamrojnavanich, Sirimongkon, Roengsumran, Petsom, & Kamimura, 2003).

Antihypertensive Effects

ent-16beta-Hydroxybeyeran-19-oic acid and its metabolites have shown potential antihypertensive activity. This indicates that ent-Kaurenoic acid derivatives could be explored for developing new antihypertensive drugs (Yang, Hsu, Cheng, Chang, Liu, & Lin, 2004).

Proapoptotic Effects in Cancer Cells

Certain derivatives of ent-Kaurenic acid, such as ent-15-Oxo-kaur-16-en-19-oic acid, have shown proapoptotic effects on human cancer cell lines. These compounds can induce apoptosis, a form of programmed cell death, which is a key target in cancer therapy (Ruiz, Rodrigues, Arvelo, Usubillaga, Monsalve, Diez, & Galindo-Castro, 2008).

Mechanism of Action

The mechanism of action of “ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid” is not specified in the search results. It is used for signaling inhibitors, biological activities, or pharmacological activities .

Safety and Hazards

The safety data sheet for “ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes in contact with skin, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32)/b12-9+/t21-,22+,23+,24-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOPHXIKHSJOP-OLJRGKMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149028
Record name (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79406-10-3
Record name (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79406-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,4α)-3-[[(2E)-1-Oxo-3-phenyl-2-propen-1-yl]oxy]kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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